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Compound of Interest

Compound Name: 2-Chloroethyltriethoxysilane

CAS No.: 18279-67-9

Cat. No.: B091835 Get Quote

2-Chloroethyltriethoxysilane, a member of the organosilane family, stands out as a molecule

of significant interest for researchers and materials scientists. Its unique bifunctional nature—

possessing both a hydrolyzable triethoxysilyl group and a reactive chloroethyl group—positions

it as a versatile chemical intermediate and coupling agent. This guide provides a

comprehensive technical overview of its chemical structure, physicochemical properties,

reactivity, and key applications, with a focus on the underlying principles that govern its utility in

surface modification and material synthesis.

The core value of 2-Chloroethyltriethoxysilane lies in its ability to bridge the gap between

inorganic and organic materials. The triethoxysilyl moiety serves as a robust anchor to

hydroxyl-rich inorganic substrates like glass, silica, and metal oxides. Through hydrolysis and

condensation, it forms durable siloxane (Si-O-Si) bonds with the substrate and itself, creating a

stable, covalently bound surface layer. Simultaneously, the terminal chloroethyl group provides

a reactive site for subsequent chemical transformations, most notably nucleophilic substitution

reactions, allowing for the covalent attachment of a wide range of organic functionalities. This

dual reactivity is the cornerstone of its application in enhancing adhesion, creating functional

coatings, and synthesizing advanced hybrid materials.

Core Molecular Structure and Physicochemical
Properties
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2-Chloroethyltriethoxysilane is an organosilicon compound with the chemical formula

C₈H₁₉ClO₃Si. The central silicon atom is bonded to a 2-chloroethyl group and three ethoxy

groups.

Caption: Chemical structure of 2-Chloroethyltriethoxysilane.

The physicochemical properties of 2-Chloroethyltriethoxysilane are summarized in the table

below. These properties are critical for determining appropriate handling, storage, and reaction

conditions.

Property Value Reference(s)

CAS Number 18279-67-9

Molecular Formula C₈H₁₉ClO₃Si

Molecular Weight 226.77 g/mol

Appearance
Clear, colorless to pale yellow

liquid

Boiling Point 88 - 89 °C @ 9 mmHg [1]

Melting Point < 0 °C [1]

Flash Point 48 °C [1]

Refractive Index (n20/D) 1.413 [1]

Synthesis Pathway
While multiple synthetic routes can be envisioned, the industrial production of organofunctional

silanes like 2-Chloroethyltriethoxysilane typically follows a two-step process:

Hydrosilylation: The process begins with the platinum-catalyzed addition of trichlorosilane

(HSiCl₃) across the double bond of an unsaturated precursor, in this case, vinyl chloride

(CH₂=CHCl). This reaction, known as hydrosilylation, forms the silicon-carbon bond, yielding

2-chloroethyltrichlorosilane.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 18 Tech Support

https://www.benchchem.com/product/b091835?utm_src=pdf-body
https://www.benchchem.com/product/b091835?utm_src=pdf-body
https://www.benchchem.com/product/b091835?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_2768-02-7_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_2768-02-7_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_2768-02-7_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_2768-02-7_13CNMR.htm
https://www.benchchem.com/product/b091835?utm_src=pdf-body
https://people.chem.ucsb.edu/neuman/robert/orgchembyneuman.book/07%20NucleophilicSubstitution/07Separates/07FullChaptOld.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethanolysis (Esterification): The resulting 2-chloroethyltrichlorosilane is then reacted with

excess ethanol (C₂H₅OH). This step substitutes the reactive chloro groups on the silicon

atom with ethoxy groups, producing the final product, 2-Chloroethyltriethoxysilane, and

hydrogen chloride (HCl) as a byproduct.

Step 1: Hydrosilylation

Step 2: Ethanolysis

Vinyl Chloride
(CH₂=CHCl)

2-Chloroethyltrichlorosilane
(ClCH₂CH₂SiCl₃)

Pt catalyst

Trichlorosilane
(HSiCl₃) Pt catalyst

Ethanol (excess)
(C₂H₅OH)

2-Chloroethyltriethoxysilane

HCl

Click to download full resolution via product page

Caption: Plausible industrial synthesis of 2-Chloroethyltriethoxysilane.

Chemical Reactivity and Mechanistic Pathways
The utility of 2-Chloroethyltriethoxysilane stems from its two distinct reactive centers, which

can be addressed either sequentially or, under certain conditions, concurrently.

Hydrolysis and Condensation of the Triethoxysilyl
Group
The triethoxysilyl group is the anchor of the molecule. In the presence of water, it undergoes

hydrolysis to form reactive silanol (Si-OH) groups and ethanol as a byproduct. These silanol
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groups can then condense with other silanols or with hydroxyl groups on a substrate surface

(like glass or silica) to form stable siloxane (Si-O-Si) bonds.[3] This process is the basis for

forming self-assembled monolayers (SAMs) or polymeric networks on surfaces.

The kinetics of these reactions are highly dependent on pH.[3]

Acid-Catalyzed Mechanism: Under acidic conditions, an ethoxy oxygen is protonated,

making it a better leaving group. A water molecule then attacks the more electrophilic silicon

atom. This process is generally faster for hydrolysis than for condensation, leading to the

formation of more linear, less-branched polymeric structures.[3]

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the

silicon atom in a nucleophilic substitution reaction.[4] Condensation is typically faster than

hydrolysis under these conditions, leading to the rapid formation of highly branched,

particulate clusters (a sol).[4]
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Acid-Catalyzed Path (e.g., pH 4-5) Base-Catalyzed Path (e.g., pH > 7)

R-Si(OEt)₃
(2-Chloroethyltriethoxysilane)

Protonation
[R-Si(OEt)₂(O+HEt)]

 + H⁺

Hydrolysis
(Silanol Formation)

R-Si(OEt)₂(OH)

 + OH⁻

 - EtOH

H₂O

Hydrolysis
(Silanol Formation)

R-Si(OEt)₂(OH)

 + H₂O
 - EtOH, -H⁺

Condensation
(Linear Siloxane Chain)

-O-Si(R)(OEt)-O-

 + Silanol
 - H₂O

Condensation
(Branched Network)

Sol/Gel Particles

 + Silanol
 - H₂O
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Caption: Acid vs. Base-catalyzed hydrolysis and condensation pathways.

Nucleophilic Substitution at the Chloroethyl Group
The carbon-chlorine bond in the ethyl group is susceptible to attack by nucleophiles in a classic

bimolecular nucleophilic substitution (SN2) reaction. This allows for the covalent attachment of

a vast array of functional molecules. The reaction proceeds via a backside attack mechanism,

where the nucleophile attacks the carbon atom opposite to the chlorine atom, leading to an

inversion of stereochemistry if the carbon were chiral.
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Nu⁻

(EtO)₃Si-CH₂-CH₂-Cl

δ⁻Nu---[CH₂(CH₂)Si(OEt)₃]---Clδ⁻

Sɴ2 Attack

Sɴ2 Attack

(EtO)₃Si-CH₂-CH₂-Nu
Bond formation/
Bond breaking

Cl⁻

Bond formation/
Bond breaking

Click to download full resolution via product page

Caption: General Sɴ2 reaction mechanism with a nucleophile (Nu⁻).

Common nucleophiles include amines (forming amino-functionalized surfaces), thiols (thiol-ene

chemistry), azides (click chemistry), and cyanides, opening up a rich field of subsequent

chemical modifications.

Predicted Spectroscopic Analysis
Disclaimer: Experimental spectroscopic data for 2-Chloroethyltriethoxysilane was not

available in the searched databases. The following analysis is predictive, based on established

chemical shift ranges and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the four

non-equivalent sets of protons in the molecule.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Rationale /
Analog
Compound
Data

~ 3.85 Quartet (q) 6H -O-CH₂-CH₃

Typical for

ethoxy groups on

silicon.

Triethoxysilane

shows a quartet

at ~3.86 ppm.[5]

~ 3.65 Triplet (t) 2H -CH₂-Cl

Protons on a

carbon adjacent

to a chlorine

atom are

deshielded. 1,2-

dichloroethane

has a singlet at

3.73 ppm.

~ 1.25 Triplet (t) 9H -O-CH₂-CH₃

Typical for

ethoxy groups on

silicon.

Triethoxysilane

shows a triplet at

~1.25 ppm.[5]

~ 1.15 Triplet (t) 2H Si-CH₂-CH₂-

Protons on a

carbon adjacent

to silicon are

shielded relative

to a standard

alkane.

¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show four signals, one for each unique carbon

environment.
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Predicted Chemical Shift
(δ, ppm)

Assignment
Rationale / Analog
Compound Data

~ 58.5 -O-CH₂-CH₃

The carbon of the ethoxy

group directly attached to

oxygen.

~ 45.0 -CH₂-Cl

The carbon atom bonded to

the electronegative chlorine

atom is significantly

deshielded. Chloroethane

shows this carbon at ~40 ppm.

[6]

~ 25.0 Si-CH₂-CH₂-

The carbon atom directly

bonded to the silicon. In (3-

chloropropyl)trimethoxysilane,

the Si-CH₂ carbon is at ~10

ppm, but the adjacent chlorine

in our molecule will have a

deshielding effect.[7]

~ 18.5 -O-CH₂-CH₃
The terminal methyl carbon of

the ethoxy group.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will be dominated by absorptions from the Si-O-C and C-H bonds.
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Predicted
Wavenumber
(cm⁻¹)

Vibration Type Intensity Assignment

Rationale /
Analog
Compound
Data

2975 - 2885 C-H stretch Strong
Alkyl C-H bonds

in ethyl groups

This is a

characteristic

region for sp³ C-

H stretching.[8]

1100 - 1000 Si-O-C stretch Strong

Asymmetric

stretching of the

Si-O-C linkage

This is a very

strong and

characteristic

absorption for

alkoxysilanes.

Vinyltriethoxysila

ne shows a

broad band in

the 989-1,195

cm⁻¹ region.[9]

~960 Si-O-C stretch Medium

Symmetric

stretching of the

Si-O-C linkage

Often seen in

conjunction with

the stronger

asymmetric

stretch.[10]

~790 C-Cl stretch Medium

Stretching of the

carbon-chlorine

bond

The C-Cl stretch

typically appears

in the 850-550

cm⁻¹ fingerprint

region.[8]

~1400, ~1300 C-H bend Medium

Bending

(scissoring,

wagging) of CH₂

and CH₃ groups

These are

standard

absorptions in

the fingerprint

region for alkyl

chains.[8]
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Mass Spectrometry (Electron Ionization)
In EI-MS, the molecular ion (M⁺) may be observed, but fragmentation is expected to be

significant. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature for

chlorine-containing fragments.

m/z Value Proposed Fragment Ion Notes

226 / 228 [C₈H₁₉ClO₃Si]⁺ (M⁺)

The molecular ion. May be

weak or absent. The M+2 peak

at m/z 228 should be ~33% of

the M⁺ peak.

181 [M - C₂H₅O]⁺

Loss of an ethoxy radical, a

common fragmentation

pathway for ethoxysilanes.

This fragment would still

contain chlorine, so a peak at

m/z 183 would be expected.

163 [Si(OC₂H₅)₃]⁺

A very common and often base

peak for triethoxysilanes,

resulting from cleavage of the

Si-C bond.

63 / 65 [CH₂CH₂Cl]⁺

Cleavage of the Si-C bond with

charge retention on the

chloroethyl fragment.[11]

45 [C₂H₅O]⁺ Ethoxy fragment.

Applications and Experimental Protocols
The primary application of 2-Chloroethyltriethoxysilane is in surface modification and as a

coupling agent. Below is a representative protocol for the functionalization of a glass

microscope slide, a common procedure in biosensor and microarray development.
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Protocol: Silanization of Glass Slides for Amine
Functionalization
This two-part protocol first uses 2-Chloroethyltriethoxysilane to create a reactive chloride-

terminated surface, which is then converted to an amine-terminated surface using ammonia.

Part A: Surface Activation with 2-Chloroethyltriethoxysilane

Cleaning and Hydroxylation:

Immerse glass slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30%

H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive.

Handle with extreme care in a fume hood with appropriate PPE).

Rinse the slides extensively with deionized (DI) water and dry under a stream of nitrogen.

This step ensures the glass surface is clean and rich in hydroxyl (-OH) groups.

Preparation of Silanization Solution:

Prepare a 2% (v/v) solution of 2-Chloroethyltriethoxysilane in a 95:5 (v/v) mixture of

ethanol and water.

Add acetic acid dropwise to adjust the solution pH to ~4.5-5.5. This acid catalysis

promotes the hydrolysis of the ethoxy groups.

Allow the solution to stir for 5-10 minutes to facilitate hydrolysis and the formation of

silanol intermediates.

Silanization:

Immerse the cleaned, dry slides in the silanization solution for 2-5 minutes with gentle

agitation.

Remove the slides and briefly rinse with fresh ethanol to remove excess, non-adsorbed

silane.
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Cure the slides in an oven at 110°C for 15-30 minutes. This step drives the condensation

reaction, forming covalent Si-O-Si bonds between the silane and the glass surface.

Part B: Conversion to Amine-Terminated Surface

Nucleophilic Substitution:

Immerse the chloride-terminated slides in a solution of concentrated ammonium

hydroxide.

Heat the reaction mixture at 60-80°C for 2-4 hours in a sealed container to facilitate the

SN2 reaction, replacing the chloride with an amino (-NH₂) group.

Allow the slides to cool, then rinse thoroughly with DI water and ethanol.

Dry the slides under a stream of nitrogen. The result is a glass surface functionalized with

primary amines, ready for bioconjugation or further chemical modification.
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Part A: Silanization

Part B: Amination

Start:
Clean Glass Slide (Surface-OH)

1. Piranha Clean
(Hydroxylation)

2. Prepare 2% Silane Solution
(Ethanol/Water, pH 4.5)

3. Immerse Slides
(2-5 min)

4. Rinse with Ethanol

5. Cure at 110°C
(Forms Surface-O-Si-R-Cl)

6. Immerse in NH₄OH
(60-80°C, 2-4h)

7. Rinse with H₂O/Ethanol

8. Dry with N₂

End:
Amine-Functionalized Slide

(Surface-O-Si-R-NH₂)

Click to download full resolution via product page

Caption: Experimental workflow for amine functionalization of glass.
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Safety and Handling
2-Chloroethyltriethoxysilane is a flammable liquid and vapor and causes serious eye

irritation.[1] It may also cause skin and respiratory tract irritation.[1] A critical aspect of its

reactivity is its decomposition in the presence of moisture or water to release ethanol.[1]

Therefore, it must be stored in a tightly sealed container in a cool, dry, well-ventilated area

away from ignition sources and moisture. Standard personal protective equipment, including

neoprene or nitrile gloves, chemical goggles, and a lab coat, should be worn during handling.

[1] All work should be performed in a well-ventilated fume hood.

Conclusion
As a bifunctional organosilane, 2-Chloroethyltriethoxysilane offers a powerful and versatile

tool for scientists and engineers. Its ability to form robust links between inorganic substrates

and organic functional groups makes it an invaluable component in the development of high-

performance coatings, adhesives, and advanced functional materials. A thorough

understanding of its dual reactivity—the pH-dependent hydrolysis and condensation of its

siloxane end and the SN2 reactivity of its chloroethyl tail—is paramount to harnessing its full

potential in a predictable and controlled manner. By carefully selecting reaction conditions,

researchers can tailor surface properties with precision, paving the way for innovations in fields

ranging from drug delivery and diagnostics to microelectronics and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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